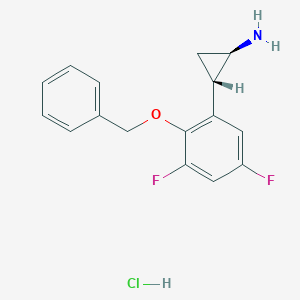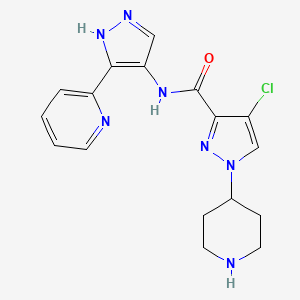
CGP 36216
概述
准备方法
合成路线和反应条件
CGP-36216的合成涉及在碱性条件下3-氨基丙基膦酸与碘乙烷的反应。反应通常按以下步骤进行:
- 将3-氨基丙基膦酸溶解在合适的溶剂中,例如二甲基亚砜(DMSO)。
- 加入碱,例如氢化钠,以使膦酸去质子化。
- 将碘乙烷引入反应混合物中,并在室温下进行反应。
- 使用标准技术(如重结晶或色谱法)纯化产物。
工业生产方法
CGP-36216的工业生产可能涉及类似的合成路线,但规模更大。反应条件针对更高的产量和纯度进行了优化,并且该过程可能包括额外的步骤,例如溶剂回收和废物管理,以确保环境合规性。
化学反应分析
反应类型
CGP-36216由于膦酸基团的存在,主要经历取代反应。它也可以在特定条件下参与氧化和还原反应。
常用试剂和条件
取代反应: 常用试剂包括卤代烷烃(例如碘乙烷)和碱(例如氢化钠)。
氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂。
还原反应: 常用还原剂包括氢化铝锂或硼氢化钠。
主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,与碘乙烷的反应会生成CGP-36216,而氧化或还原反应可能会产生各种膦酸衍生物。
科学研究应用
CGP-36216具有广泛的科学研究应用,包括:
化学: 用作研究GABAB受体性质和功能的工具。
生物学: 用于神经元信号传导和突触传递的研究。
医学: 研究其在治疗焦虑和创伤相关疾病方面的潜在治疗效果。
作用机制
CGP-36216通过选择性地与GABAB突触前受体结合,从而发挥作用,抑制γ-氨基丁酸(GABA)的释放。这种抑制导致神经元兴奋性增加和突触传递的调节。该化合物在突触后GABAB受体中无效,使其成为研究突触前受体功能的有价值工具 .
相似化合物的比较
类似化合物
巴氯芬: 一种GABAB受体激动剂,用于治疗痉挛。
法氯芬: 一种GABAB受体拮抗剂,具有与CGP-36216相似的性质。
SCH-50911: 另一种用于研究的GABAB受体拮抗剂。
独特性
CGP-36216在其对突触前GABAB受体的高度选择性方面是独一无二的,使其特别适用于研究这些受体在神经元信号传导和突触传递中的作用。它能够在不影响突触后受体的情况下增加神经元兴奋性,使其与其他GABAB受体拮抗剂区分开来 .
属性
IUPAC Name |
3-aminopropyl(ethyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO2P/c1-2-9(7,8)5-3-4-6/h2-6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCIPYZWXPUGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)
![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1139112.png)

![1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE](/img/structure/B1139115.png)
![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B1139116.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)



